molecular formula C9H5N3O2 B1597349 Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione CAS No. 73907-94-5

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione

Cat. No.: B1597349
CAS No.: 73907-94-5
M. Wt: 187.15 g/mol
InChI Key: WRCYJWHCGDSZMU-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS 73907-94-5) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, particularly as a core scaffold for developing kinase inhibitors. Research has identified this pyrroloindazole-dione chemotype as a promising basis for new potent Pim kinase inhibitors, with certain derivatives demonstrating sub-micromolar potency against Pim-1 and Pim-3 kinases, which are relevant in oncology research . The broader structural class has also been explored in the search for multi-kinase inhibitory agents with potential anticancer activity . This compound is offered with a purity of 95%+ and should be stored sealed in a dry environment at 2-8°C to maintain stability . It is available for shipping from various global locations to support international research efforts . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dihydropyrrolo[2,3-g]indazole-7,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5N3O2/c13-8-6-5(11-9(8)14)2-1-4-3-10-12-7(4)6/h1-3H,(H,10,12)(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCYJWHCGDSZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=NN3)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419557
Record name Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione
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Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73907-94-5
Record name 1,6-Dihydropyrrolo[2,3-g]indazole-7,8-dione
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Record name 73907-94-5
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Record name Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione
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Synthetic Methodologies for Pyrrolo 2,3 G Indazole 7,8 1h,6h Dione and Its Analogs

Strategies for Constructing the Pyrrolo[2,3-g]indazole Core Structure

The assembly of the tricyclic pyrrolo[2,3-g]indazole framework can be approached by forming either the pyrrole (B145914) or the indazole ring in the final step, onto a pre-existing bicyclic or monocyclic precursor. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Heteroannulation refers to the formation of a heterocyclic ring onto an existing ring system. Zinc triflate has been effectively used as a catalyst in the heteroannulation reaction of 3-aminocarbazoles with substituted propargyl alcohols to create pyrrolo[2,3-c]carbazoles. rsc.org This method proceeds with good regioselectivity and is notable for not requiring additional ligands or additives. rsc.org While this example forms a related carbazole (B46965) system, the underlying principle of annulating a pyrrole ring onto an existing nitrogen-containing heterocycle is a key strategy applicable to the synthesis of pyrroloindazoles. The reaction likely proceeds through the formation of an allenyl intermediate from the propargyl alcohol, followed by nucleophilic attack from the amine and subsequent cyclization to form the fused pyrrole ring.

Cycloaddition reactions are powerful tools for constructing five-membered rings in a single step with high stereochemical control. The [3+2] cycloaddition is one of the most convenient methods for synthesizing the pyrrole heterocycle. nih.gov A prominent example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a 3-atom synthon that reacts with electron-deficient alkenes under basic conditions. nih.gov This reaction is operationally simple and employs stable, readily available starting materials. nih.gov

Similarly, 1,3-dipolar cycloaddition reactions are highly effective for forming the indazole ring. organic-chemistry.org One such method involves the reaction of in situ generated diazo compounds with arynes, which are generated from precursors like o-(trimethylsilyl)aryl triflates. organic-chemistry.org This approach provides direct access to a wide array of substituted indazoles under mild conditions. organic-chemistry.org Furthermore, domino cycloaddition reactions, where multiple bond-forming events occur in a sequence, have been developed to create complex, functionalized spiro[pyrrolo[2,1-b]thiazole-3,3′-indolines], demonstrating the power of this strategy in building intricate fused systems. rsc.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. orientjchem.org This strategy is prized for its atom economy and operational simplicity. The Hantzsch pyrrole synthesis, a classic example, traditionally involves the reaction of a β-enaminone and an α-haloketone. researchgate.net Modern variations have adapted this into a three-component reaction. researchgate.net

More complex fused pyrrole systems, such as pyrrolo[2,3-d]pyrimidines, have been synthesized via three-component reactions under microwave irradiation. beilstein-journals.org One such protocol involves the reaction of N,N-disubstituted-6-aminouracil, an arylglyoxal monohydrate, and an amine in acetic acid, which serves as both catalyst and solvent. beilstein-journals.org Another MCR approach for pyrrolo[2,3-d]pyrimidine derivatives uses arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives with tetra-n-butylammonium bromide (TBAB) as a catalyst. researchgate.net

Fused SystemComponentsCatalyst/SolventKey FeaturesReference
Pyrrolo[2,3-d]pyrimidines1. 6-Aminouracil 2. Arylglyoxal 3. AmineAcetic Acid (dual use)Microwave-assisted, good to excellent yields. beilstein-journals.org
Pyrrolo[2,3-d]pyrimidines1. Arylglyoxal 2. 6-Amino-1,3-dimethyluracil 3. Barbituric acid deriv.TBAB / Ethanol (B145695)High yields (73-95%), mild conditions. researchgate.net
Spiro[indoline-3,2′-pyrrole]1. Isatin (B1672199) deriv. 2. Sarcosine 3. Methyl 3-phenylpropiolateIsopropanol (metal-free)Forms spiro-fused systems via azomethine ylide intermediate. orientjchem.org

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. For the construction of fused pyrrolo-indole systems, domino palladium-catalyzed reactions have been employed. uniroma1.it For instance, the reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl compounds can lead to polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. uniroma1.it The mechanism is believed to involve the in situ generation of an indolyl methide intermediate. uniroma1.it

Palladium catalysts are also crucial for intramolecular cyclization reactions. The synthesis of 1H-indazoles can be achieved through an intramolecular, ligand-free palladium-catalyzed C-H amination of aminohydrazones. nih.gov Another key application is the intramolecular amination for synthesizing 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines, a reaction that tolerates a wide variety of functional groups. organic-chemistry.org Chelation-assisted, palladium-catalyzed ortho-acyloxylation has also been used to functionalize 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones, which can then be transformed into benzofuran-fused systems through intramolecular ring closure. rsc.org

Copper-catalyzed reactions are particularly important for forming N-aryl bonds, a key step in constructing many fused nitrogen heterocycles. The Ullmann condensation, a classic copper-mediated reaction, has been refined into a highly efficient catalytic process. acs.org Modern protocols use copper(I) iodide (CuI) with diamine ligands to catalyze the N-arylation of heterocycles like pyrroles and indazoles with aryl bromides or iodides. acs.orgorganic-chemistry.org These conditions are generally tolerant of various functional groups, including aldehydes, ketones, and nitriles. acs.org

Copper is also used to mediate annulation and cyclization reactions. For example, 2,3-diaryl-2H-indazoles can be synthesized via a copper-mediated annulation of 2-(1-substituted vinyl) anilines with aryl nitrosos, using Cu(OAc)₂ as the catalyst. nih.gov In another powerful application, the treatment of N-alkynyl-5-iodo-6-sulfamido-pyrimidines with a Grignard reagent followed by transmetalation with a copper salt leads to an intramolecular carbocupration, forming metalated pyrrolo[2,3-d]pyrimidines that can be further functionalized. nih.gov

Reaction TypeHeterocycleCoupling PartnerCatalyst SystemReference
N-ArylationPyrroles, Indazoles, etc.Aryl Iodides/BromidesCuI / Diamine Ligand acs.orgorganic-chemistry.org
Annulation2H-Indazoles2-Vinylanilines + Aryl NitrososCu(OAc)₂ nih.gov
Intramolecular Carbomagnesiation/CarbocuprationPyrrolo[2,3-d]pyrimidinesN-Alkynyl-iodopyrimidinesiPrMgCl·LiCl then CuCN·2LiCl nih.gov

The field of organocatalysis, which uses small organic molecules as catalysts, offers a green and sustainable alternative to metal-based catalysis. rsc.orgnih.gov For pyrrole synthesis, organocatalytic approaches have provided new synthetic efficiencies. rsc.org For instance, the asymmetric construction of 2,3-dihydropyrroles has been achieved through a formal [3+2] cycloaddition between isocyanoesters and nitroalkenes, catalyzed by cinchona alkaloids, yielding products with high diastereoselectivity and enantiomeric excess. nih.gov The synthesis of N-substituted pyrroles via a Paal-Knorr type reaction between 1,4-diones and amines can be catalyzed by biomass-derived citric acid under solvent-free mechanochemical conditions. nih.gov

Metal-free methodologies are also prominent, particularly for the synthesis of the indazole core. 1H-indazoles can be synthesized from arylhydrazones through a direct aryl C-H amination using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant, avoiding the need for any metal catalyst. nih.gov This highlights a growing trend towards developing synthetic methods that minimize metal contamination and environmental impact.

Precursor Design and Intermediate Chemistry for Dione (B5365651) Introduction

The logical design of precursors is fundamental to the successful synthesis of the Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione core. The most common strategies commence with a pre-formed indazole ring, onto which the pyrrole-dione moiety is constructed.

Indazole-Based Precursors: A key starting material for this synthesis is a 6-amino-substituted indazole. A particularly viable precursor is indazole-5,6-diamine . The synthesis of such diamines can be approached from dinitro- or nitroamino-indazoles followed by reduction. The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a well-established method for forming various heterocycles. jlu.edu.cn For instance, the reaction of indazole-5,6-diamine with derivatives of oxalic acid, such as oxalyl chloride or diethyl oxalate (B1200264), could theoretically lead to the direct formation of the desired this compound ring system through a cyclocondensation reaction.

Alternatively, a 6-amino-5-nitro-1H-indazole can serve as a versatile intermediate. The nitro group can be reduced to a second amino group at a later stage, providing the required 5,6-diamino functionality just before the pyrrole ring formation.

Introduction of the Dione Moiety: The dione functionality in the target molecule is analogous to the structure of isatin (1H-indole-2,3-dione). nih.govdergipark.org.tr Therefore, synthetic methods developed for isatin synthesis are highly relevant.

Sandmeyer-type Synthesis: A plausible route involves the reaction of 6-amino-1H-indazole with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. Subsequent acid-catalyzed cyclization, typically with sulfuric acid, would yield the target dione. biomedres.us This method is a classic and robust approach for converting anilines to isatins.

Stolle-type Synthesis: Another approach involves the reaction of a 6-aminoindazole with oxalyl chloride to form a chlorooxamoyl intermediate, which can then be cyclized under Friedel-Crafts conditions (e.g., using AlCl₃) to furnish the dione ring. biomedres.us

Gassman-type Synthesis: The Gassman synthesis provides a more modern alternative, which could potentially be adapted. This involves the reaction of a 6-aminoindazole with a reagent like tert-butyl hypochlorite (B82951) and a β-keto-thioester to construct the oxindole (B195798) ring, which can then be oxidized to the dione. dergipark.org.tr

The following table summarizes potential precursor strategies for the pyrrole ring formation, drawing parallels from isatin synthesis.

Precursor StrategyKey Indazole IntermediateReagents for Dione FormationPotential Reaction Type
CyclocondensationIndazole-5,6-diamineDiethyl oxalate / Oxalyl chlorideDouble amidation / Cyclization
Sandmeyer Isatin Synthesis6-Amino-1H-indazoleChloral hydrate, Hydroxylamine HCl, H₂SO₄Condensation then electrophilic cyclization
Stolle Isatin Synthesis6-Amino-1H-indazoleOxalyl chloride, AlCl₃Acylation then Friedel-Crafts cyclization

These pathways highlight that the core challenge lies in the initial synthesis and selective functionalization of the indazole ring to prepare it for the subsequent annulation of the pyrrole-dione moiety.

Environmentally Benign and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of environmentally friendly and sustainable methods. osi.lvresearchgate.net These principles can be applied to the synthesis of this compound and its analogs to reduce waste, avoid hazardous reagents, and improve efficiency. mdpi.comnih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.gov A hypothetical MCR for a pyrroloindazole analog could involve the one-pot reaction of a hydrazine (B178648), a dicarbonyl compound, and an amine, potentially catalyzed by a green catalyst under solvent-free conditions.

Green Solvents and Catalysts: Traditional organic solvents can be replaced with more environmentally benign alternatives like water, ethanol, or ionic liquids. frontiersin.org For instance, the condensation reactions leading to the formation of the pyrrole or indazole rings could be performed in water, which is non-toxic, inexpensive, and readily available. The use of heterogeneous or reusable catalysts, such as silica-supported acids or polymer-bound catalysts, can simplify product purification and minimize catalyst waste. unigoa.ac.in Ball milling (mechanochemistry) offers a solvent-free alternative for carrying out condensations and alkylations, as demonstrated in the synthesis of bis(indolyl)methanes. unigoa.ac.in

Alternative Energy Sources: Microwave irradiation and ultrasound are alternative energy sources that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.gov The synthesis of various N-heterocycles, including pyrazoles and pyrimidines, has been successfully achieved using microwave-assisted, solvent-free conditions. nih.gov A recent study described a catalyst- and solvent-free synthesis of benzo[g]pyrrolo[2,3-e]indazoles via UV light irradiation, showcasing a photochemical approach to constructing such fused systems. researchgate.net

The table below outlines how green chemistry principles could be applied to key synthetic steps for pyrroloindazole analogs.

Synthetic StepConventional MethodGreener AlternativeAdvantages of Green Method
Ring CyclizationReflux in high-boiling organic solvent with strong acid/baseMicrowave-assisted synthesis in water or ethanol nih.govReduced reaction time, lower energy consumption, safer solvent
CondensationUse of stoichiometric toxic condensing agentsCatalyst-free reaction under thermal or microwave conditionsAvoids toxic reagents, simplifies workup
Catalyst UseHomogeneous metal catalysts (e.g., Pd, Cu)Heterogeneous catalysts (e.g., silica-supported acid) unigoa.ac.inCatalyst is easily recoverable and reusable, reduces metal contamination
Energy InputConventional heating (oil bath)Ultrasound or UV irradiation nih.govresearchgate.netEnhanced reaction rates at lower bulk temperatures, novel reactivity

By integrating these green methodologies, the synthesis of this compound and its derivatives can be made more sustainable and efficient. researchgate.net

Comparative Analysis of Synthetic Efficiencies, Regioselectivities, and Stereoselectivities

The choice of synthetic route for complex heterocycles like this compound is often a trade-off between yield, selectivity, and operational simplicity.

Regioselectivity: Regioselectivity is a critical consideration in the synthesis of indazole-containing heterocycles.

N-Alkylation/N-Arylation of Indazole: The indazole ring has two reactive nitrogen atoms (N1 and N2). Alkylation or acylation can occur at either position, leading to mixtures of regioisomers. The ratio of N1 to N2 substitution is influenced by the steric and electronic properties of substituents on the indazole ring, the nature of the electrophile, the base, and the solvent used. beilstein-journals.org For example, using sodium hydride in THF often favors N1 alkylation, while different conditions can promote N2 substitution. beilstein-journals.org This is crucial when a protecting group or a substituent must be installed regioselectively before subsequent cyclization steps.

Annulation on the Benzene Ring: The formation of the pyrrole ring on the indazole scaffold must occur selectively at the C5 and C6 positions. Starting with a precursor like indazole-5,6-diamine ensures the correct regiochemistry for the subsequent cyclization. Alternative strategies, like an intramolecular cyclization of a 6-substituted indazole onto the C5 position, would depend on the directing effects of existing substituents and the reaction mechanism (e.g., electrophilic aromatic substitution vs. radical cyclization).

Stereoselectivity: For the synthesis of the parent, achiral this compound, stereoselectivity is not a primary concern. However, it becomes paramount when synthesizing substituted analogs with chiral centers. For instance, if the pyrrole ring is constructed via a cascade reaction involving Michael addition, stereogenic centers can be created. N-heterocyclic carbene (NHC) catalyzed cascade reactions have been used to synthesize functionalized pyrrolo[3,2-c]quinolines with excellent diastereo- and enantioselectivities. acs.orgnih.gov A similar strategy could potentially be applied to create chiral pyrrolo[2,3-g]indazole analogs. The stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones has also been reported, demonstrating that stereocontrol in related fused pyrrole systems is achievable. researchgate.net

The following table provides a comparative overview of potential synthetic strategies.

Synthetic StrategyTypical Yields (Analogous Systems)Regioselectivity ControlStereoselectivity Potential
Fischer Indole (B1671886) Synthesis byjus.comGood to Excellent (60-90%)High for unsymmetrical ketones; depends on acid catalyst and sterics.Not inherently stereoselective unless chiral catalysts or auxiliaries are used.
Stolle Synthesis biomedres.usModerate to Good (40-80%)Excellent; intramolecular cyclization is directed by precursor structure.Not applicable for the core synthesis.
Condensation of Diamines jlu.edu.cnVariable, often highExcellent; defined by the position of the two amino groups.Not applicable for the core synthesis.
NHC-Catalyzed Cascade acs.orgGood (70-90%)High; determined by the reaction mechanism.Excellent (high dr and ee reported for analogs).

Ultimately, the optimal synthetic pathway will depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the scalability of the reactions.

Chemical Reactivity and Functionalization of the Pyrrolo 2,3 G Indazole 7,8 1h,6h Dione System

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolo[2,3-g]indazole Scaffold

The pyrrolo[2,3-g]indazole system possesses a complex electronic landscape, with the pyrrole (B145914) and indazole rings offering multiple sites for both electrophilic and nucleophilic attack. The regioselectivity of these reactions is dictated by the inherent electron distribution of the fused rings, which can be further modulated by the presence of the electron-withdrawing dione (B5365651) group and other substituents.

While specific studies on the electrophilic and nucleophilic substitution reactions of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione are not extensively documented, the reactivity can be inferred from related pyrrolo- and indazole-containing systems. The pyrrole ring is generally susceptible to electrophilic attack, with substitution typically occurring at the C2 and C3 positions. Conversely, the pyridine-like nitrogen in the indazole ring can direct nucleophilic substitution.

Alkylation reactions on related N(7)-unsubstituted 1,3-diazaoxindoles have been investigated, providing insights into the potential reactivity of the pyrrolo[2,3-g]indazole scaffold. For instance, alkylation of 5-isopropyl-1,3-diazaoxindoles with methyl iodide or benzyl (B1604629) bromide in the presence of a strong base like sodium hydroxide (B78521) can lead to disubstitution at the C5 and N7 positions. acgpubs.org The use of butyllithium (B86547) as a base has been shown to favor alkylation at the C5 position with reasonable selectivity. acgpubs.org These findings suggest that the nitrogen atoms within the pyrrolo[2,3-g]indazole core can be readily functionalized, offering a handle for further diversification.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed to introduce aryl groups onto related heterocyclic scaffolds, indicating that C-H activation and functionalization could be a viable strategy for derivatizing the pyrrolo[2,3-g]indazole ring system.

Modifications and Derivatization Strategies of the Dione Functionality

The dione functionality at the 7- and 8-positions of the pyrrolo[2,3-g]indazole core is a key site for chemical modification, offering a gateway to a wide array of derivatives with diverse properties. The two carbonyl groups are susceptible to attack by various nucleophiles, leading to a range of functionalization possibilities.

One common derivatization strategy involves the reaction with hydrazine (B178648) and its derivatives to form hydrazones. For example, hydrazones of 2-acetyl-1-naphthol and 1-acetyl-2-naphthol have been synthesized by reacting the parent compounds with aromatic hydrazines. researchgate.net This type of reaction, when applied to this compound, would be expected to yield mono- or di-hydrazones, depending on the stoichiometry and reaction conditions. These hydrazone derivatives can serve as versatile intermediates for the synthesis of more complex heterocyclic systems.

Another important reaction of the dione moiety is the formation of oximes upon treatment with hydroxylamine (B1172632). The synthesis of oximes from various ketones and diones is a well-established transformation. researchgate.net The resulting oximes can exhibit interesting biological activities and can be further transformed into other functional groups.

The carbonyl groups can also undergo condensation reactions with active methylene (B1212753) compounds. For instance, the Knoevenagel condensation of indane-1,3-dione with malononitrile (B47326) yields 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. nih.gov Similar reactivity would be expected for the dione in the pyrrolo[2,3-g]indazole system, allowing for the introduction of various electron-withdrawing groups and the extension of the conjugated system.

Furthermore, the dione functionality can be a substrate for Wittig-type reactions, enabling the conversion of the carbonyl groups into exocyclic double bonds. This provides a route to a variety of olefinic derivatives with potential applications in materials science and as biological probes.

Ring Transformations and Skeletal Rearrangement Pathways

The fused heterocyclic system of pyrrolo[2,3-g]indazole, under certain conditions, can undergo ring transformations and skeletal rearrangements, leading to the formation of new and often unexpected heterocyclic scaffolds. These rearrangements can be triggered by various stimuli, including acid, base, heat, or light, and are often dependent on the nature and position of substituents on the ring system.

Skeletal rearrangements have also been reported for 3H-indole N-oxides, which upon reaction with acetylenecarboxylic esters, can rearrange to form oxazolo[3,2-a]indoles, pyrrolo[1,2-a]indoles, and azepino[1,2-a]indoles. nih.gov These rearrangements are thought to proceed through initial 1,3-dipolar cycloaddition followed by a series of bond cleavages and formations.

Oxidation and Reduction Chemistry of the Dione Moiety

The dione moiety in this compound is a redox-active center, susceptible to both oxidation and reduction reactions. These transformations can significantly alter the electronic properties and biological activity of the molecule.

Reduction of the dione can lead to a variety of products depending on the reducing agent and reaction conditions. Partial reduction of one of the carbonyl groups would yield a hydroxy-ketone derivative, while complete reduction would afford the corresponding diol. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or sodium borohydride (B1222165) (NaBH4) are common methods for such transformations. The resulting hydroxyl groups can serve as handles for further functionalization, such as etherification or esterification.

Oxidation of the pyrrolo[2,3-g]indazole system, particularly at the pyrrole ring, can lead to the formation of various oxidized species. The pyrrole ring is known to be susceptible to oxidation, which can result in the formation of pyrrolinones or ring-opened products. The presence of the electron-withdrawing dione functionality would likely influence the regioselectivity and ease of oxidation of the heterocyclic core.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex heterocyclic systems like pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the molecule's atomic connectivity can be constructed. nih.gov

For the pyrrolo[2,3-g]indazole core, specific resonances are expected. In ¹H NMR, the protons on the aromatic rings will typically appear in the downfield region (δ 7.0-8.5 ppm). nih.gov The N-H protons of the pyrrole (B145914) and indazole rings are expected to be broad singlets and their chemical shifts can be sensitive to solvent and concentration. jocpr.com

¹³C NMR spectroscopy provides crucial information on the carbon framework. nih.gov The carbonyl carbons of the dione (B5365651) moiety are characteristically found at very low field (δ 160-180 ppm). Aromatic and heteroaromatic carbons resonate in the δ 110-150 ppm range. researchgate.net The specific chemical shifts are influenced by the electronic environment of each carbon atom. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in definitively assigning proton and carbon signals and establishing through-bond connectivities across the entire molecule. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for Indazole Derivatives

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (indazole) 7.9 - 8.4 s
H-4 (indazole) 7.1 - 7.8 d 8.0 - 9.0
H-5 (indazole) 7.1 - 7.5 t 7.0 - 8.0
H-6 (indazole) 7.3 - 7.7 t 7.0 - 8.0

Note: Data are representative and based on analogous indazole structures reported in the literature. nih.govjocpr.com

Table 2: Representative ¹³C NMR Spectral Data for Indazole and Pyrrole-dione Derivatives

Carbon Expected Chemical Shift (ppm)
C=O (dione) 165 - 180
C-3a (bridgehead) 130 - 145
C-4 (aromatic) 120 - 130
C-5 (aromatic) 120 - 130
C-3 (indazole) 135 - 150

Note: Data are representative and based on analogous indazole and pyrrole-dione structures reported in the literature. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₉H₅N₃O₂), HRMS would be expected to yield a molecular ion peak with a mass-to-charge ratio (m/z) that is extremely close to the calculated exact mass. The high accuracy of this technique, typically within a few parts per million (ppm), allows for the differentiation between compounds with the same nominal mass but different elemental compositions. This is a critical step in the characterization of a novel compound. jocpr.com

Infrared (IR) Spectroscopy for Functional Group Analysis, Emphasizing Carbonyl and Nitrogen-Hydrogen Stretches

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands for the carbonyl (C=O) and nitrogen-hydrogen (N-H) stretching vibrations. nih.gov The two carbonyl groups of the dione moiety are expected to give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. The exact position of these bands can provide insight into the electronic environment and potential hydrogen bonding involving the carbonyl groups. acgpubs.org The N-H stretching vibrations of the pyrrole and indazole rings typically appear as broad bands in the range of 3100-3400 cm⁻¹, with the broadening being a result of hydrogen bonding. jocpr.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch 3100 - 3400 Medium-Broad
C-H (aromatic) Stretch 3000 - 3100 Medium-Weak
C=O (dione) Stretch 1650 - 1750 Strong

Note: Expected frequencies are based on general values for these functional groups in similar heterocyclic systems. nih.govjocpr.comacgpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems and chromophores. youtube.com The this compound structure contains an extended π-system, which acts as a chromophore, absorbing light in the UV-Vis region. youtube.com The spectrum is expected to show multiple absorption bands corresponding to π→π* and n→π* electronic transitions. youtube.com The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The n→π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and the specific substitution pattern on the heterocyclic core. nih.gov

Advanced Spectroscopic Techniques for Isomer Differentiation and Tautomeric Equilibrium Studies

The pyrrolo[2,3-g]indazole system can exist in different isomeric and tautomeric forms. nih.govresearchgate.net Advanced spectroscopic techniques are crucial for differentiating between these forms. For instance, Nuclear Overhauser Effect (NOE) NMR spectroscopy can be used to establish through-space proximity between protons, which can help in distinguishing between different regioisomers. The tautomeric equilibrium between the 1H- and 2H-forms of the indazole ring can also be investigated using NMR and UV-Vis spectroscopy. nih.gov The chemical shifts of the N-H and adjacent C-H protons in the NMR spectrum, as well as the λ_max values in the UV-Vis spectrum, are often different for the various tautomers, allowing for their identification and, in some cases, quantification of their relative populations under different conditions. nih.govosi.lv

Theoretical and Computational Chemistry Studies of Pyrrolo 2,3 G Indazole 7,8 1h,6h Dione

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of heterocyclic systems. For molecules related to the indazole and pyrrole (B145914) core, methods like DFT with the B3LYP functional and basis sets such as 6-31G(d,p) are commonly employed to predict molecular geometries and electronic properties. researchgate.netasianresassoc.org

Electronic Properties: Analyses of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. For instance, in studies of related indazole derivatives, the FMO energy gap was found to be consistent across different solvents, suggesting minimal solvent influence on its kinetic stability. researchgate.netasianresassoc.org

Stability and Reactivity Descriptors: Natural Bond Orbital (NBO) analysis provides insights into intramolecular charge transfer and delocalization, which are key to the molecule's stability. In a computational study on an indazole derivative, the most significant stabilization energy was identified from the donation of a lone pair from a nitrogen atom to an adjacent antibonding orbital, highlighting the importance of electron delocalization within the indazole ring. researchgate.netasianresassoc.org Molecular Electrostatic Potential (MEP) maps are also calculated to identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. researchgate.netasianresassoc.org

Below is a table summarizing typical electronic properties calculated for an indazole derivative using DFT methods, which serves as an example for the types of predictions applicable to Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione.

Calculated ParameterValue (Example from Indazole Derivative Study)Significance
HOMO Energy-6.8 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.0 eVPredicts chemical reactivity and stability
Dipole Moment3.5 DMeasures overall polarity of the molecule
NBO Stabilization Energy (LP(N) -> σ*(C-C))40.25 kJ/molQuantifies intramolecular electron delocalization researchgate.netasianresassoc.org

Note: The values are representative and taken from studies on related indazole compounds.

Analysis of Tautomerism and Isomerism in this compound

The indazole moiety within the this compound structure is subject to annular prototropic tautomerism. Indazole typically exists in two main tautomeric forms: 1H-indazole and 2H-indazole. researchgate.net Computational studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H form. researchgate.net This stability difference is a crucial factor determining the predominant isomer in a given environment.

The formation of a specific tautomer can be influenced by reaction conditions and substitution patterns on the ring system. researchgate.net For the this compound core, the hydrogen atoms on the nitrogen of the indazole (position 1) and the pyrrole ring (position 6) can potentially exist in different tautomeric forms. Quantum chemical calculations are essential for determining the relative energies of these tautomers and predicting the most stable isomer, which is critical for understanding its chemical behavior and biological interactions.

Tautomer/IsomerRelative StabilityKey Feature
1H-IndazoleMore StableNitrogen at position 1 is protonated. researchgate.net
2H-IndazoleLess StableNitrogen at position 2 is protonated. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

The conformational flexibility of this compound is limited due to its rigid, fused-ring structure. However, conformational analysis becomes highly relevant when considering its derivatives, where substituents attached to the core structure can rotate around single bonds. Computational methods can predict the preferred three-dimensional arrangements of these derivatives.

Molecular geometry analysis using DFT can identify key bond lengths and angles of the lowest energy conformer. researchgate.netasianresassoc.org For more complex derivatives with flexible side chains, Molecular Dynamics (MD) simulations can be employed. MD simulations model the atomic movements over time, providing a dynamic picture of the conformational landscape and helping to identify stable conformations in different environments, such as in solution or when approaching a biological target.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which aids in their experimental characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. researchgate.net These calculations help in assigning the signals in experimental NMR spectra. For example, deshielding effects observed for specific protons and carbons can be explained by electronegative interactions and hydrogen bonding within the molecule. researchgate.netasianresassoc.org

Vibrational Spectroscopy (FT-IR): Theoretical vibrational analysis can predict the fundamental vibrational modes of a molecule. researchgate.netasianresassoc.org For this compound, this would involve calculating the frequencies associated with the C=O stretches of the dione (B5365651) group, N-H bends of the pyrrole and indazole rings, and the various C-C and C-N vibrations of the fused heterocyclic system. Comparing the calculated spectrum with the experimental one can confirm the molecular structure. acgpubs.org

Spectroscopic DataComputational Prediction MethodInformation Obtained
¹H and ¹³C NMRDFT/GIAOChemical shifts, confirmation of structural integrity. researchgate.netasianresassoc.org
FT-IRDFT Frequency CalculationVibrational modes (e.g., C=O, N-H stretches), functional group identification. researchgate.netasianresassoc.orgacgpubs.org
UV-VisTD-DFTElectronic transitions (e.g., n→π, π→π), absorption maxima. researchgate.netasianresassoc.org

Molecular Docking and Binding Mode Predictions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred binding orientation of a molecule to a biological target, such as a protein or enzyme. nih.govnih.gov This method is crucial for rational drug design and for understanding the potential mechanism of action of compounds like this compound derivatives.

Derivatives of the constituent ring systems (indazoles and pyrroles) have been extensively studied through docking. For instance, indazole derivatives have been docked into the active sites of targets like the Discoidin Domain Receptor 1 (DDR1) and various kinases, while pyrrole derivatives have been evaluated against cyclooxygenase (COX) enzymes. nih.govresearchgate.net

The process involves placing the ligand (the small molecule) into the binding site of the macromolecule and calculating a score that estimates the binding affinity, typically in kcal/mol. asianresassoc.orgsemanticscholar.orgpharmacophorejournal.com The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. nih.govresearchgate.net These predictions can guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

The table below shows examples of docking studies performed on related heterocyclic compounds, illustrating the types of targets and binding affinities observed.

Compound ClassProtein Target (PDB ID)Binding Affinity (kcal/mol)Reference
Pyrrolo[3,2-d]pyrimidine DerivativeEGFR (4HJO)-7.5 to -9.8 nih.gov
Pyrrolo[3,2-d]pyrimidine DerivativeCDK-2 (6GUH)-8.1 to -10.2 nih.gov
Indazole DerivativeDDR1Not specified, ranked by value nih.gov
Indazole DerivativeAnticonvulsant Target (5FDC)-7.45 asianresassoc.org
Pyrazolopyrimidinone DerivativeSARS-CoV-2 Mpro (Omicron)-8.2 semanticscholar.org
Pyrazole (B372694) DerivativeE. coli MurB (1MBT)-6.94 pharmacophorejournal.com

Biological Activities and Molecular Mechanisms of Pyrrolo 2,3 G Indazole 7,8 1h,6h Dione Derivatives

In Vitro Biological Screening Methodologies and Assays

The evaluation of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione and its related heterocyclic derivatives involves a variety of established in vitro screening methods to determine their biological and pharmacological properties. ijermt.org These assays are crucial for initial identification of a compound's potential therapeutic effects and its mechanism of action at a molecular level. ijermt.org

Commonly employed techniques include:

Antiproliferative and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on various cancer cell lines. This provides initial data on a compound's potential as an anticancer agent. ijermt.org

Enzyme Inhibition Assays: To determine the specific molecular targets of these compounds, direct enzyme inhibition assays are performed. These can be conducted using purified enzymes and measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). ijermt.orgnih.gov This method is fundamental for studying inhibitors of kinases, reductases, and other enzymes. Spectrophotometric methods are often used to calculate inhibition parameters like IC50 and the inhibition constant (Ki). benthamdirect.com

Antimicrobial Assays: The antimicrobial potential of these derivatives is evaluated using methods like the broth microdilution technique. This assay determines the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, such as bacteria or fungi. ijermt.org

Antioxidant Activity Assays: The 2,2-azinobis(3-ethyl-benzothiazoline-6-sulfonic acid)diammonium salt (ABTS) method is utilized to assess the antioxidant capacity of the compounds by measuring their ability to scavenge free radicals. ijermt.org

Cell Cycle Analysis: Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). By treating cells with a compound and staining their DNA with a fluorescent dye like propidium (B1200493) iodide, researchers can determine if the compound induces cell cycle arrest at a specific phase. mdpi.comresearchgate.net

Apoptosis Detection: The induction of programmed cell death, or apoptosis, is another key indicator of anticancer activity. This can be measured by quantifying the levels of key apoptosis-regulating proteins such as caspases (e.g., caspase-3), Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic). researchgate.net

Molecular Docking: Complementing wet-lab assays, in silico molecular docking studies are used to predict and analyze the binding interactions between the compounds and their target proteins at a molecular level. This computational method helps to understand the structure-activity relationship and to rationalize the experimental findings. benthamdirect.comresearchgate.net

These methodologies provide a comprehensive initial profile of the biological activities of novel heterocyclic compounds, guiding further development and optimization.

Enzyme Inhibition Studies and Modulation of Catalytic Efficiencies

Derivatives of the pyrrolo-indazole scaffold and related structures have been shown to interact with and inhibit a range of enzymes, demonstrating their potential as specific modulators of catalytic processes.

Interactions with Carbonyl Reductase

A series of synthesized indazole-dione derivatives have been evaluated for their effects on human carbonyl reductase (CR), an enzyme implicated in the metabolism of anthracycline anticancer drugs and associated with drug resistance and cardiotoxicity. nih.govgoogle.comgoogle.com Research has shown that while many indazole-dione derivatives act as substrates for CR, several analogues display inhibitory activity. nih.gov

Four specific indazole-dione analogs were identified as inhibitors with IC50 values in the low micromolar range (3–5 μM). nih.gov Detailed kinetic studies on two of these inhibitors revealed them to be noncompetitive inhibitors against both the cofactor NADPH and the substrate menadione, with Ki values ranging from 2 to 11 μM. nih.gov Computational modeling suggests that the specific conformation of the indazole-dione molecule determines whether it binds productively as a substrate or nonproductively to inhibit the enzyme. nih.gov This inhibitory action presents a potential strategy for reducing the cardiotoxicity associated with anthracycline chemotherapy. nih.gov

Table 1: Activity of Indazole-Dione Derivatives on Human Carbonyl Reductase nih.gov
CompoundActivity TypeIC50 (µM)Inhibition TypeKi (µM)
Analog 1Inhibitor3 - 5Noncompetitive2 - 11
Analog 2Inhibitor3 - 5Noncompetitive2 - 11
Analog 3Inhibitor3 - 5Not specifiedNot specified
Analog 4Inhibitor3 - 5Not specifiedNot specified
Multiple AnalogsSubstrateN/AN/AN/A

Kinase Inhibition Profiles (e.g., GSK-3β, VEGFR-2, c-Met)

The pyrrolo-indazole scaffold and its bioisosteres are recognized as privileged structures in the development of kinase inhibitors, targeting enzymes that are critical in cell signaling pathways and often dysregulated in diseases like cancer.

Pim Kinase Inhibition: A series of pyrrolo[2,3-g]indazole derivatives were synthesized and found to be inhibitors of Pim kinases. nih.gov Specifically, certain compounds in this series demonstrated sub-micromolar inhibitory potency against Pim-1 and Pim-3, highlighting the potential of this specific scaffold for developing new potent Pim kinase inhibitors. nih.gov

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: While direct data on Pyrrolo[2,3-g]indazole is limited, related scaffolds like 3-(pyrrolopyridin-2-yl)indazoles have been evaluated against a panel of kinases including GSK3β. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold have shown significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis. mdpi.com One potent compound, 5k , which incorporates the pyrrolo[2,3-d]pyrimidine core, exhibited a two-fold increase in potency against VEGFR2 (IC50 = 136 nM) compared to the established multi-kinase inhibitor sunitinib (B231) (IC50 = 261 nM). mdpi.com

c-Met Kinase Inhibition: The c-Met tyrosine kinase is another attractive target for cancer therapy. While information on the specified compound is scarce, related heterocyclic systems such as pyrrolo[2,3-b]pyridine derivatives have been identified as c-Met inhibitors. researchgate.net

Table 2: Kinase Inhibition Profile of Selected Pyrrolo-Heterocyclic Derivatives
Compound ScaffoldTarget KinaseKey CompoundIC50 (nM)Reference
Pyrrolo[2,3-g]indazolePim-1, Pim-310, 20Sub-micromolar nih.gov
Pyrrolo[2,3-d]pyrimidineVEGFR-25k136 mdpi.com
Pyrrolo[2,3-d]pyrimidineEGFR5k79 mdpi.com
Pyrrolo[2,3-d]pyrimidineHer25k40 mdpi.com
Pyrrolo[2,3-d]pyrimidineCDK25k204 researchgate.net

Modulation of Soluble Guanylate Cyclase and NMDA-Receptor Activity

Research has indicated that the broader class of pyrrolo-indazoles possesses neuromodulatory and cardiovascular activities. Specifically, certain pyrrolo[2,3-g]indazole isomers have been reported to inhibit soluble guanylate cyclase (sGC), an enzyme crucial in the nitric oxide signaling pathway with potential applications for treating hypertension. researchgate.netarkat-usa.orgresearchgate.net In contrast, the indazole derivative YC-1 is known to be a direct stimulator of sGC. nih.govresearchgate.net

Furthermore, derivatives of both pyrrolo[2,3-g]indazole and pyrrolo[3,2-e]indazole have demonstrated antagonistic properties at the N-methyl-D-aspartate (NMDA) receptor. researchgate.netresearchgate.netarkat-usa.org This activity suggests a potential for these compounds in the treatment of conditions like neuropathic pain. researchgate.netresearchgate.net A 4-benzylpiperidinylcarboxamide derivative of a pyrrolo[3,2-e]indazole was specifically identified as a potent NMDA-receptor antagonist. researchgate.netarkat-usa.org

Inhibition of Viral and Bacterial Enzymes (e.g., Neuraminidase)

The pyrrolo-indazole scaffold has emerged as a promising chemotype for developing novel anti-infective agents. Through screening of chemical libraries, derivatives of pyrrolo[2,3-e]indazole were identified as dual-active inhibitors, targeting both viral and bacterial neuraminidases. nih.gov Neuraminidase is a key enzyme for both the influenza virus, where it facilitates viral release and spread, and for bacteria like Streptococcus pneumoniae, where it contributes to pathogenesis. nih.gov

The identified hit compounds were shown to inhibit the replication of H3N2 and H1N1 influenza A virus strains and suppress pneumococcal neuraminidase activity. nih.gov This dual-activity profile suggests a potential therapeutic advantage for treating influenza infections that are often complicated by secondary bacterial pneumonia. nih.gov

Cellular Pathway Modulation and Mechanistic Investigations at a Molecular Level

The biological effects of pyrrolo-indazole derivatives are rooted in their ability to modulate specific cellular signaling pathways. Mechanistic studies, often supported by molecular modeling, have begun to elucidate how these compounds function at a molecular level.

Derivatives of related scaffolds like pyrrolo[2,3-d]pyrimidine have been shown to exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. researchgate.net Mechanistic investigations of a potent multi-kinase inhibitor from this class, compound 5k , revealed that it induces apoptosis in HepG2 cancer cells. researchgate.net This was accompanied by a significant increase in the expression of pro-apoptotic proteins like caspase-3 and Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, the compound was found to arrest the cell cycle, preventing cancer cell proliferation. researchgate.net

Molecular docking studies provide further insight, suggesting that these compounds bind within the ATP-binding pocket of their target kinases. researchgate.netnih.gov For instance, molecular modeling of pyrrolo[2,3-g]indazole inhibitors in the ATP-binding site of Pim-3 kinase helped to explain their structure-activity relationships. nih.gov Similarly, docking studies of the multi-targeted inhibitor 5k showed binding interactions within the active sites of EGFR and VEGFR2, similar to those of known inhibitors like erlotinib (B232) and sunitinib. researchgate.net These computational models are invaluable for understanding how substitutions on the heterocyclic core can enhance binding affinity and selectivity, thereby guiding the rational design of more potent and specific inhibitors. mdpi.com

Elucidation of Molecular Targets and Binding Site Characteristics

The therapeutic potential of derivatives based on the this compound scaffold is intrinsically linked to their precise interactions with specific biological macromolecules. Research into this class of compounds has successfully identified key molecular targets, primarily within the kinase family, and has begun to illuminate the structural basis for their inhibitory activity.

A pivotal study in this area identified derivatives of pyrrolo[2,3-g]indazole as novel inhibitors of Pim kinases. nih.gov The Pim kinase family, comprising Pim-1, Pim-2, and Pim-3, are serine/threonine kinases that are frequently overexpressed in various human cancers and are implicated in the regulation of cell survival, proliferation, and apoptosis. Consequently, they have emerged as attractive targets for the development of anticancer therapeutics.

The investigation into pyrrolo[2,3-g]indazole derivatives demonstrated their ability to inhibit Pim-1 and Pim-3 kinases with notable potency. nih.gov Specifically, certain derivatives were found to exhibit sub-micromolar inhibitory concentrations, highlighting the potential of the pyrrolo[2,3-g]indazole scaffold for developing potent Pim kinase inhibitors. nih.gov

To understand the molecular underpinnings of this inhibition, molecular modeling experiments were conducted. These computational studies focused on elucidating the binding mode of the pyrrolo[2,3-g]indazole derivatives within the ATP-binding pocket of Pim-3 kinase. nih.gov Such in silico approaches are crucial for visualizing the three-dimensional orientation of the inhibitor within the active site of the target protein and for identifying the key amino acid residues involved in the binding interaction. While the precise binding interactions were not detailed in the initial report, the use of molecular modeling signifies a critical step in the rational design of more potent and selective inhibitors based on this scaffold.

The preliminary structure-activity relationship (SAR) studies have provided initial insights into the chemical features of the pyrrolo[2,3-g]indazole core that are crucial for Pim kinase inhibition. The data from these studies serve as a foundation for the further optimization of these compounds to enhance their efficacy and selectivity.

The table below summarizes the inhibitory activities of representative pyrrolo[2,3-g]indazole derivatives against Pim kinases as identified in preliminary studies.

Compound IDTarget KinaseInhibitory PotencyReference
Compound 10 Pim-1, Pim-3Sub-micromolar nih.gov
Compound 20 Pim-1, Pim-3Sub-micromolar nih.gov

This table presents a summary of the inhibitory potency as described in the cited literature. Specific IC50 values were not provided in the abstract.

Further research, including X-ray crystallography of co-crystals containing a pyrrolo[2,3-g]indazole derivative and a Pim kinase, would provide definitive atomic-level details of the binding site characteristics and the precise nature of the interactions. Such information would be invaluable for the structure-based design of next-generation inhibitors with improved pharmacological profiles.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Chemical Modification and Biological Activity Profiling

No studies detailing the systematic chemical modification of the Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold or the biological activity profiling of any resulting derivatives have been found.

Influence of Substituent Effects on Biological Efficacy and Selectivity

There is no available data on how different substituents on the this compound core would affect its biological efficacy or selectivity.

Development of Pharmacophore Models and Ligand-Based Drug Design Concepts

The development of pharmacophore models requires a set of active compounds from which common structural features essential for biological activity can be derived. As no biologically active derivatives of this compound have been reported, no such models have been created.

Correlation of Structural Features with Spectroscopic and Electronic Properties

While general principles of spectroscopy can predict certain characteristics, specific studies correlating the structural features of this compound with its spectroscopic and electronic properties are not available in the reviewed literature. Research on other pyrrole-2,3-dione derivatives has involved spectroscopic characterization using techniques like 1H-NMR, 13C-NMR, and IR spectroscopy to confirm their structures. acgpubs.org

Emerging Applications and Material Science Perspectives

Chromophoric and Fluorescent Properties of Pyrrolo[2,3-g]indazole Diones

The extended π-conjugated system inherent to the Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione framework is expected to bestow it with significant chromophoric and potential fluorescent properties. The fusion of the electron-rich pyrrole (B145914) and indazole rings creates a molecular structure capable of absorbing and emitting light, a characteristic that is highly dependent on the electronic nature of the substituents and the molecular environment.

Derivatives of similar fused heterocyclic systems, such as pyranoindoles and naphtho[2,3-d]thiazole-4,9-diones, have demonstrated tunable photophysical properties. For instance, studies on pyrano[2,3-g]indoles have shown moderate to high quantum yields, with emissions that can be modulated by the substitution pattern on the heterocyclic core nih.gov. Similarly, the introduction of different amine substituents to naphtho[2,3-d]thiazole-4,9-diones leads to significant shifts in their emission spectra, with some derivatives exhibiting orange-red fluorescence in highly polar solvents mdpi.com.

For Pyrrolo[2,3-g]indazole diones, it is anticipated that the absorption and emission maxima can be fine-tuned. The introduction of electron-donating or electron-withdrawing groups at various positions on the pyrrole or indazole rings could modulate the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the optical bandgap. The dione (B5365651) functionality may also play a crucial role in the photophysical behavior, potentially leading to interesting excited-state dynamics.

Table 1: Predicted Photophysical Properties of Substituted Pyrrolo[2,3-g]indazole Diones

Substituent at R1/R2Predicted Effect on Absorption (λmax)Predicted Effect on EmissionPotential Quantum Yield
Electron-Donating (e.g., -NH2, -OCH3)Bathochromic shift (to longer wavelengths)Red-shifted emissionPotentially high
Electron-Withdrawing (e.g., -NO2, -CN)Hypsochromic shift (to shorter wavelengths)Blue-shifted emissionMay be quenched
Bulky/Sterically Hindering GroupsMay reduce aggregation-caused quenchingCould enhance solid-state emissionDependent on substitution position

This table presents predicted trends based on the photophysical properties of analogous heterocyclic compounds.

Potential Applications in Organic Electronics and Optoelectronic Devices

The inherent electronic properties of fused heterocyclic compounds make them promising candidates for applications in organic electronics. Pyrrole-containing materials, in particular, are known for their electron-rich nature and have been explored as organic semiconductors. researchgate.net The rigid and planar structure of this compound could facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in organic field-effect transistors (OFETs).

Furthermore, the tunable optical properties of this scaffold suggest its potential use in organic light-emitting diodes (OLEDs). By modifying the molecular structure to achieve emission in the desired region of the electromagnetic spectrum, Pyrrolo[2,3-g]indazole dione derivatives could serve as novel emitters or host materials in OLED devices. Research on related pyrrolo-fused heterocycles, such as pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles, has indicated their prospective use as emitters in OLEDs semanticscholar.orgmdpi.comnih.govresearchgate.net.

The donor-acceptor architecture that can be created by appropriate substitution on the Pyrrolo[2,3-g]indazole dione core is also of significant interest for organic photovoltaics (OPVs). The combination of electron-donating and electron-accepting moieties within the same molecule can lead to efficient intramolecular charge transfer, a key process in the conversion of light to electricity.

Role as Building Blocks in Supramolecular Chemistry and Self-Assembly

The this compound molecule possesses key features that make it an attractive building block for supramolecular chemistry and self-assembly. The presence of N-H protons on both the pyrrole and indazole rings, as well as the carbonyl oxygen atoms of the dione group, provides sites for hydrogen bonding. These directional and specific interactions can be exploited to construct well-defined supramolecular architectures, such as tapes, sheets, and three-dimensional networks.

The ability to form such ordered assemblies is fundamental to the development of functional materials with applications in areas like crystal engineering, and the creation of porous materials for storage and separation. While direct studies on the self-assembly of this specific dione are limited, the principles of supramolecular chemistry suggest that it could form predictable and stable structures through hydrogen bonding and π-π stacking interactions. Supramolecular assemblies of other complex organic molecules have been investigated for applications in drug delivery and photodynamic therapy. nih.govnih.gov

Catalytic Applications and Design of Novel Ligands

Fused heterocyclic scaffolds are prevalent in the design of ligands for catalysis and in the development of biologically active molecules. The indazole moiety, for instance, is a vital heterocyclic unit in medicinal chemistry and a precursor for various other heterocyclic systems. nih.govcaribjscitech.comnih.govsci-hub.seorganic-chemistry.org The Pyrrolo[2,3-g]indazole framework, with its multiple nitrogen atoms, can act as a multidentate ligand, capable of coordinating to metal centers to form catalysts for a variety of organic transformations.

Moreover, derivatives of pyrrolo-fused heterocycles have been identified as potent inhibitors of various kinases, which are important targets in cancer therapy. nih.govnih.gov The rigid structure of this compound provides a well-defined platform for the spatial arrangement of functional groups, enabling the design of selective and high-affinity ligands for specific biological targets. Structure-based drug design approaches could be employed to develop novel inhibitors based on this scaffold.

Future Research Directions and Unexplored Avenues

Development of Innovative and Atom-Economical Synthetic Routes

The synthesis of complex heterocyclic scaffolds often presents significant challenges, including multi-step procedures, low yields, and the generation of substantial waste. numberanalytics.com Future research must prioritize the development of efficient, sustainable, and atom-economical methods to access the Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione core and its derivatives. organic-chemistry.orgnih.gov

Key strategies could include:

Multicomponent Reactions (MCRs): MCRs, such as the Ugi or Passerini reactions, are inherently atom-economical and offer a powerful tool for generating molecular diversity. acs.org Developing an MCR strategy for this compound would enable the rapid synthesis of a library of derivatives for screening purposes. mdpi.com

C-H Functionalization: Modern metal-catalyzed C-H activation techniques offer a direct and efficient way to modify the core scaffold without the need for pre-functionalized starting materials. youtube.com This would allow for late-stage diversification, a highly valuable strategy in drug discovery.

Novel Cyclization Strategies: Re-evaluating and modifying classical reactions like the Nenitzescu indole (B1671886) synthesis or its aza-analogs could provide a viable pathway. wikipedia.orgmdpi.com For example, exploring the reaction of substituted benzoquinones with appropriately functionalized pyrazole (B372694) enamines under various catalytic conditions could lead to the desired fused system. researchgate.netacs.org

Proposed Synthetic StrategyKey AdvantagesRelevant Precedent/Inspiration
Cascade ReactionsIncreased efficiency, reduced waste, operational simplicity.Palladium-mediated cascade for pyrroles. organic-chemistry.org
Multicomponent ReactionsHigh atom economy, rapid library synthesis, structural diversity.Ugi/Diels-Alder for tricyclic N-heterocycles. acs.org
C-H FunctionalizationLate-stage diversification, high efficiency, reduced synthetic steps.General advances in heterocyclic chemistry. msesupplies.comyoutube.com
Novel CyclizationAccess to core scaffold from simple precursors.Aza-Nenitzescu reaction for indazoles. researchgate.net

Advanced Mechanistic Investigations into Reactivity and Biological Interactions

A fundamental understanding of a molecule's reactivity and its interactions with biological systems is paramount for its development. numberanalytics.com For this compound, this involves both chemical and biological investigations.

Reaction Mechanism Studies: Detailed kinetic and computational studies of the synthetic routes are essential. researchgate.net Understanding the mechanism of a potential aza-Nenitzescu type reaction, for instance, would allow for the optimization of reaction conditions to improve yield and regioselectivity, and to minimize the formation of undesired byproducts. rsc.org

Computational Modeling of Biological Targets: The indazole and pyrrole (B145914) scaffolds are common in kinase inhibitors. nih.govnih.gov Molecular docking and dynamics simulations can be employed to predict the binding mode of this compound within the ATP-binding sites of various protein kinases. This can help identify the most promising biological targets for this scaffold.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of derivatives, coupled with biological testing, is needed to establish clear SAR. This involves probing how different substituents on the aromatic and heterocyclic rings affect biological activity and selectivity, providing a roadmap for designing more potent compounds. nih.gov

Rational Design of Derivatives with Tuned Physicochemical and Biological Properties

Building on mechanistic and SAR insights, the rational design of new derivatives can be undertaken to optimize this scaffold for specific applications, particularly in medicinal chemistry. researchgate.net

Scaffold Hopping and Bioisosteric Replacement: The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov The this compound core can serve as a novel scaffold for developing inhibitors against kinases implicated in diseases like cancer. mdpi.comnih.gov

Modulation of Physicochemical Properties: Strategic placement of functional groups can be used to fine-tune crucial drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability. For example, incorporating polar groups could enhance aqueous solubility, while blocking potential sites of metabolism could improve pharmacokinetic profiles.

3D-QSAR and Pharmacophore Modeling: Computational tools like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can be used to build predictive models. mdpi.com These models can guide the design of new derivatives with enhanced potency and selectivity by identifying key structural features required for optimal biological activity. mdpi.com

Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Studies

Modern analytical techniques are crucial for both structural confirmation and for studying the behavior of molecules in complex environments.

Advanced NMR Spectroscopy: Unambiguous characterization of the parent compound and its derivatives will require advanced 2D NMR techniques, such as HSQC, HMBC, and ROESY, to confirm connectivity and stereochemistry. ipb.pt

Development of Fluorescent Probes: Many fused N-heterocyclic systems exhibit intrinsic fluorescence. researchgate.net Derivatives of this compound could be designed as fluorescent probes. These probes could be used in high-throughput screening assays or for visualizing biological processes in real-time through cellular imaging, providing insights into their mechanism of action. researchgate.net

TechniqueApplication for this compoundResearch Goal
2D NMR (HSQC, HMBC, ROESY)Unambiguous structural elucidation of complex derivatives.Confirm synthetic outcomes and stereochemistry. ipb.pt
Fluorescence SpectroscopyDevelopment of fluorescent probes and sensors.High-throughput screening, bio-imaging. researchgate.net
X-ray CrystallographyDetermining the 3D structure of derivatives and co-crystals with proteins.Elucidate binding modes and guide rational design.
Mass SpectrometryCharacterization and metabolite identification.Confirm molecular weight and study metabolic pathways. numberanalytics.com

Exploration of Novel Non-Medical Applications

While the pharmacological potential is significant, the unique electronic and structural features of fused heterocycles also make them candidates for materials science applications. numberanalytics.com Research should not be confined to the biomedical field.

Organic Electronics: The extended π-system of the this compound scaffold suggests potential for use in organic electronics. Derivatives could be investigated as organic semiconductors or as emitters in Organic Light-Emitting Diodes (OLEDs). numberanalytics.com

Functional Dyes and Pigments: The dione (B5365651) functionality combined with the aromatic system could impart interesting photophysical properties, leading to the development of novel dyes or pigments with high stability and specific absorption/emission characteristics.

Polymer Science: Heterocyclic compounds can serve as unique monomers for the synthesis of sequence-defined polymers, creating materials with precisely controlled properties for advanced applications. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions under inert atmospheres (e.g., argon) using anhydrous solvents. Key steps include cyclocondensation of indazole precursors with diketene or pyrazole-based promoters. For example, a general procedure involves reacting pyrazole (1.0 mmol) with isatin derivatives and primary amines under reflux conditions, yielding pyrrolo[3,4-c]quinoline-diones with 73–90% efficiency . Purification often employs flash chromatography (e.g., CH₂Cl₂/MeOH 98:2) and recrystallization.

Q. How are pyrrolo[2,3-g]indazole derivatives characterized structurally and analytically?

  • Methodological Answer : Characterization relies on a combination of techniques:

  • Spectroscopy : ¹H-NMR (e.g., DMSO-d₆ solvent for solubility), IR (to confirm carbonyl stretches at ~1700 cm⁻¹), and elemental analysis for purity .
  • Chromatography : TLC monitoring (e.g., CH₂Cl₂/MeOH 98:2) and flash chromatography for isolation .
  • Thermal Analysis : Melting points (e.g., 235–240°C for related pyrrolo compounds) and decomposition profiles .

Q. What are the primary biological targets of this compound in anticancer research?

  • Methodological Answer : This scaffold inhibits Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, validated via kinase inhibition assays. Derivatives are screened against cancer cell lines using MTT or similar viability assays. Molecular docking and SAR studies guide modifications to enhance activity .

Advanced Research Questions

Q. How can reaction yields for pyrrolo[2,3-g]indazole derivatives be optimized while minimizing side products?

  • Methodological Answer : Key parameters include:

  • Catalyst Selection : Pyrazole as a promoter improves cyclization efficiency .
  • Solvent and Temperature : Reflux in THF or DMF enhances reaction rates, while lower temperatures reduce decomposition.
  • Workup Strategies : Sequential cooling and solvent evaporation (e.g., EtOH washing) recover unreacted starting materials (81% recovery reported) .

Q. How can contradictory data on pyrrolo[2,3-g]indazole’s biological activity be resolved?

  • Methodological Answer : Contradictions may arise from assay variability or off-target effects. Mitigation strategies:

  • Orthogonal Assays : Confirm kinase inhibition via Western blot (e.g., PIM-1 phosphorylation status) alongside cell viability assays .
  • Selectivity Profiling : Screen against unrelated kinases (e.g., CDK2, EGFR) to rule out nonspecific binding .
  • Structural Confirmation : Ensure compound integrity via X-ray crystallography, especially if poor solubility affects NMR data .

Q. What computational approaches are suitable for designing pyrrolo[2,3-g]indazole derivatives with dual antiviral and anticancer activity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Identify binding interactions with targets like viral neuraminidase (e.g., H1N1) and PIM kinases. The pyrrolo core and substituents (e.g., hydroxy groups) stabilize ligand-receptor complexes .
  • Virtual Screening : Prioritize derivatives with balanced LogP (1.5–3.5) and polar surface area (<100 Ų) for dual bioavailability .

Q. How can solubility challenges in pyrrolo[2,3-g]indazole derivatives be addressed for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters (e.g., methyl or ethyl esters) to improve aqueous solubility .
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures for preclinical formulations .
  • Salt Formation : Sulfonate or hydrochloride salts enhance stability in physiological buffers .

Key Considerations for Researchers

  • Reproducibility : Document solvent drying methods (e.g., distillation under argon) and reaction atmosphere to ensure consistency .
  • Data Validation : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) .
  • Structural Complexity : Address poor solubility early via substituent optimization (e.g., polar groups at C-6 or C-7) .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.